2-(Hexyldisulfanyl)ethyl Acrylate

Description

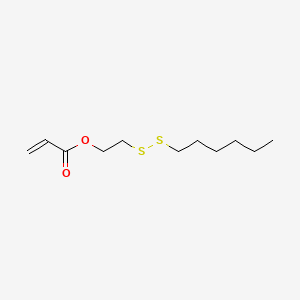

2-(Hexyldisulfanyl)ethyl acrylate is an acrylate ester characterized by a hexyldisulfanyl (C₆H₁₃S–S–) functional group attached to the ethyl backbone of the acrylate moiety. This disulfide (S–S) linkage confers unique redox-responsive properties, enabling applications in dynamic polymer networks, self-healing materials, and controlled-release systems.

Properties

Molecular Formula |

C11H20O2S2 |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2-(hexyldisulfanyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2S2/c1-3-5-6-7-9-14-15-10-8-13-11(12)4-2/h4H,2-3,5-10H2,1H3 |

InChI Key |

LWGGZNVOZISERE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSSCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyldisulfanyl)ethyl Acrylate typically involves the esterification of acrylic acid with 2-(hexyldisulfanyl)ethanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or methanesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 2-(Hexyldisulfanyl)ethyl Acrylate may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of polymerization inhibitors like hydroquinone is common to prevent unwanted polymerization during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyldisulfanyl)ethyl Acrylate undergoes various chemical reactions, including:

Polymerization: Initiated by heat, light, or peroxides, leading to the formation of polymers.

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the acrylate group under mild conditions.

Major Products Formed

Polymerization: Poly(2-(Hexyldisulfanyl)ethyl Acrylate) with varying molecular weights.

Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

Substitution: Substituted acrylates with different functional groups.

Scientific Research Applications

2-(Hexyldisulfanyl)ethyl Acrylate has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.

Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.

Medicine: Explored for use in biomedical devices and coatings due to its flexibility and durability.

Industry: Utilized in the production of adhesives, coatings, and sealants with enhanced performance characteristics

Mechanism of Action

The mechanism of action of 2-(Hexyldisulfanyl)ethyl Acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond in its structure can undergo redox reactions, making it useful in applications where reversible bonding is required. The acrylate group allows for easy polymerization, leading to the formation of high-molecular-weight polymers with desirable mechanical properties .

Comparison with Similar Compounds

Structural and Functional Group Differences

- 2-(Hexyldisulfanyl)ethyl Acrylate : Contains a disulfide bond (S–S) in the hexyldisulfanyl group, enabling reversible crosslinking under redox conditions.

- 2-Ethylhexyl Acrylate (CAS 103-11-7) : Features a branched ethylhexyl group, enhancing hydrophobicity and flexibility in polymers .

- 2-Hydroxyethyl Acrylate (CAS 818-61-1) : Includes a hydroxyl (–OH) group, increasing hydrophilicity and reactivity in copolymerization .

- Ethyl Acrylate (CAS 140-88-5) : Simplest acrylate ester with an ethyl group, offering moderate solubility and compatibility in resins .

- 2-(Perfluorobutyl)Ethyl Acrylate : Contains a fluorinated chain, imparting chemical resistance and hydrophobicity .

Physical and Chemical Properties

*Inferred based on structural analogs.

Research Findings and Industrial Relevance

- 2-Ethylhexyl Acrylate : Demonstrated effectiveness in reducing crystallinity in ethylene copolymers, enhancing elastomer performance .

- 2-Hydroxyethyl Acrylate: Stabilized with hydroquinone monomethyl ether (0.03%) to prevent premature polymerization .

- Market Trends : The global acrylate market is segmented by product type, with 2-ethyl hexyl acrylate driving demand in adhesives and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.